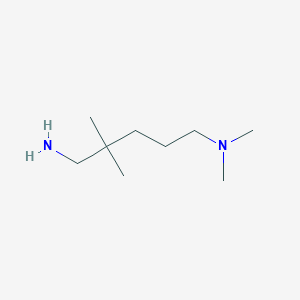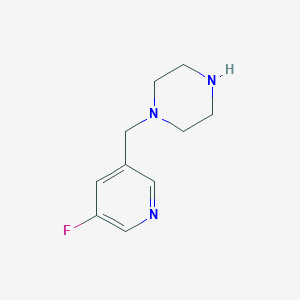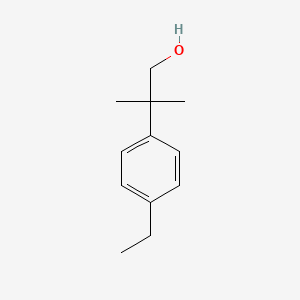
2-(4-Ethylphenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the para position by an ethyl group and a methyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(4-ethylphenyl)-2-methylpropan-1-one, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-methylpropan-1-one.
Reduction: 2-(4-Ethylphenyl)-2-methylpropane.
Substitution: 2-(4-Ethylphenyl)-2-methylpropyl chloride or bromide.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, inhibiting their activity and reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a hydroxyl group on a phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 |
Clé InChI |
HQKVQVFQNSPPJG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


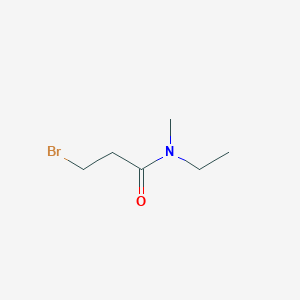

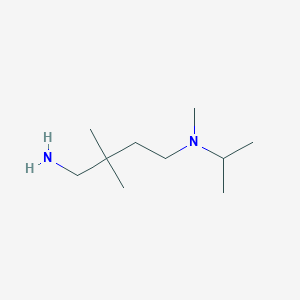


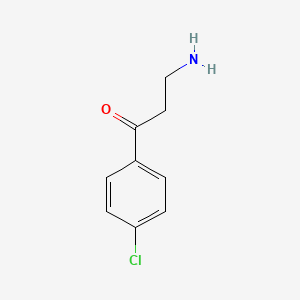





![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
